1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to achieve the desired substitutions on the pyrrole ring. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via oxidation reactions.
Step 3: Substitution reactions to introduce the chlorophenyl and other aromatic groups.
Step 4: Final modifications to introduce the dimethylamino and phenylthio groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include:
Use of catalysts: to increase reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl-substituted compounds: Molecules with chlorophenyl groups attached to various rings.
Dimethylamino and phenylthio compounds: Compounds featuring these functional groups in different configurations.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and the resulting chemical properties. Its complex structure allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C48H52ClN7O6S2 |
---|---|
Molecular Weight |
922.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[3-[4-[4-[[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-5-ethyl-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C48H52ClN7O6S2/c1-5-43-45(33-14-16-35(49)17-15-33)46(47(48(57)58)53(43)4)34-10-9-11-39(30-34)55-28-26-54(27-29-55)38-20-18-36(19-21-38)51-64(61,62)41-22-23-42(44(31-41)56(59)60)50-37(24-25-52(2)3)32-63-40-12-7-6-8-13-40/h6-23,30-31,37,50-51H,5,24-29,32H2,1-4H3,(H,57,58) |
InChI Key |
JSQHULXAAXJOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)O)C2=CC(=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)NC(CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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